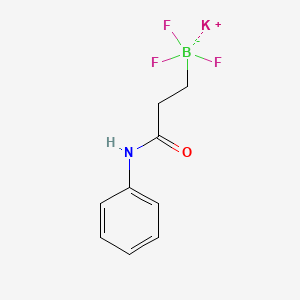

Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate

Descripción

Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate (CAS: 1705578-30-8, molecular formula: C₁₀H₉BF₆KNO, molecular weight: 323.08 g/mol) is a borate salt featuring a phenylamino-substituted oxopropyl chain. This compound is primarily utilized in research settings for applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for fluorinated heterocycles . It is supplied as a solid with >98% purity and stored at room temperature, protected from light and moisture. Its solubility in polar aprotic solvents (e.g., DMSO, acetone) facilitates its use in catalytic systems .

Propiedades

IUPAC Name |

potassium;(3-anilino-3-oxopropyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3NO.K/c11-10(12,13)7-6-9(15)14-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,14,15);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFRMNHZXLBZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3KNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate (KTFB) is a compound of growing interest due to its potential biological applications, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

KTFB is characterized by its unique trifluoromethyl and phenylamino groups, which contribute to its biological activity. The chemical formula is , and it features a borate moiety that is essential for its interaction with biological molecules.

- Inhibition of Phosphate Transporters : KTFB has been identified as an effective inhibitor of phosphate transporters such as NaPi-IIb, PiT-1, and PiT-2. These transporters play crucial roles in phosphate homeostasis, which is vital for various cellular functions including energy metabolism and signal transduction .

- Antitumor Activity : Preliminary studies suggest that KTFB exhibits antitumor properties by modulating signaling pathways associated with cell proliferation and survival. It may disrupt the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer .

Biological Activity Data

The following table summarizes key findings related to the biological activity of KTFB:

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of NaPi-IIb | Effective at low concentrations | |

| Antitumor effects | Induces apoptosis in cancer cells | |

| Modulation of PI3K pathway | Alters cell survival signaling |

Case Studies

Case Study 1: Inhibition of Phosphate Transporters

In a study examining the efficacy of KTFB as a phosphate transporter inhibitor, researchers found that it significantly decreased phosphate absorption in renal epithelial cells. This effect was attributed to its ability to bind to the transporters and block their function, which could have implications for treating conditions like hyperphosphatemia .

Case Study 2: Antitumor Mechanism

Another investigation focused on the antitumor effects of KTFB on various cancer cell lines. The results demonstrated that KTFB induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and reduced viability in tumor cells. This suggests potential therapeutic applications in oncology .

Research Findings

Recent research has highlighted the structural basis for the selective inhibition of PI3K-C2α by compounds similar to KTFB. This work emphasizes the importance of structural modifications in enhancing biological activity and selectivity against specific targets .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Reagent in Chemical Reactions : Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate is utilized as a reagent in various organic reactions. It can facilitate the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling, where it acts as a catalyst precursor .

- Substitution Reactions : The compound can undergo substitution reactions where the trifluoromethyl group can be replaced by other functional groups under basic conditions .

2. Medicinal Chemistry

- Drug Discovery : Research indicates that compounds with trifluoromethyl groups are prevalent in FDA-approved drugs due to their ability to enhance metabolic stability and bioactivity . Potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate may serve as an intermediate in the synthesis of novel pharmaceuticals.

- Therapeutic Applications : Ongoing studies are exploring its potential roles in drug delivery systems and therapeutic agents, particularly due to its interaction with biological molecules .

3. Material Science

- Development of Advanced Materials : The incorporation of boron compounds like potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate into materials can enhance their mechanical strength, heat resistance, and electrical conductivity . This makes it valuable for developing new materials with tailored properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to the trifluoroborate family, characterized by a BF₃K⁻ core. Key structural variations among analogs include substituents on the aromatic ring or alkyl chain, which significantly influence reactivity and stability. Below is a comparative analysis:

Thermal and Chemical Stability

- The phenylamino group in the target compound provides moderate stability under ambient conditions but requires protection from moisture .

- Nitro-substituted analogs exhibit higher thermal stability due to electron-withdrawing effects but may decompose under strong acidic conditions .

- Fluorinated alkyl/aryl derivatives (e.g., 3-fluorophenyl or trifluoropropyl) demonstrate superior stability in biological matrices .

Key Research Findings

Reactivity Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -F) increase electrophilicity of the borate center, accelerating transmetalation in cross-coupling reactions .

- Steric Effects: Bulky substituents (e.g., 2-trifluoromethylphenyl) hinder reactivity in congested catalytic systems but improve regioselectivity .

Spectroscopic Data

- ¹⁹F NMR: The target compound shows a characteristic doublet at δ -137.1 ppm, whereas alkyl-substituted analogs (e.g., 3-phenylpropyl) exhibit upfield shifts (δ -135.0 ppm) due to reduced conjugation .

Challenges

- Handling: All trifluoroborates require inert storage conditions to prevent hydrolysis .

Métodos De Preparación

General Synthetic Approach

The synthesis of potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate typically proceeds via the formation of the corresponding trifluoroborate salt from a precursor organoboron compound bearing the 3-oxo-3-(phenylamino)propyl substituent. The key steps involve:

- Introduction of the trifluoroborate group, often by treatment of a boronic acid or boronate ester intermediate with potassium fluoride (KF) or related fluorinating agents.

- Protection and deprotection steps to maintain the integrity of the amide and keto functionalities during boron functionalization.

- Purification by crystallization or extraction to isolate the potassium trifluoroborate salt.

Representative Procedure from Literature

While direct procedures for this exact compound are limited, analogous methods from related trifluoroborate syntheses provide a framework:

- A precursor such as (3-anilino-3-oxopropyl)boronic acid or ester is reacted with potassium fluoride in an appropriate solvent (e.g., tetrahydrofuran or water/organic biphasic system).

- The reaction is typically conducted under inert atmosphere (argon or nitrogen) to prevent hydrolysis or oxidation.

- Temperature control is critical; initial cooling to 0 °C to moderate reactivity, followed by stirring at room temperature for several hours to ensure complete conversion.

- The reaction mixture is then quenched carefully with aqueous acid (e.g., 2 M HCl) to neutralize excess fluoride and facilitate phase separation.

- Organic and aqueous layers are separated, and the product is isolated by drying and solvent removal under reduced pressure.

- Final purification may involve recrystallization or vacuum distillation if volatile impurities are present.

Example from Related Trifluoroborate Syntheses

A related trifluoroborate compound preparation involved trifluoromethylation of brominated aromatic aldehydes or ketones using TMS–CF3 (trimethylsilyl trifluoromethyl) and fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) in solvents like toluene or THF. The reaction proceeds via nucleophilic attack and formation of trifluoromethylated intermediates, which are subsequently converted to trifluoroborate salts by treatment with potassium salts.

Data Table: Typical Reagents and Conditions for Preparation

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Precursor synthesis | (3-anilino-3-oxopropyl)boronic acid/ester | Starting material with boron and amide groups |

| Fluorination | Potassium fluoride (KF), TBAF, or CsF | Introduce trifluoroborate group |

| Solvent | THF, toluene, or biphasic aqueous/organic | Medium for reaction |

| Atmosphere | Argon or nitrogen | Prevent oxidation/hydrolysis |

| Temperature | 0 °C initial, then room temperature | Control reaction rate and selectivity |

| Quenching | 2 M aqueous HCl | Neutralize excess fluoride |

| Purification | Extraction, drying (Na2SO4), rotary evaporation, recrystallization or vacuum distillation | Isolate pure potassium trifluoroborate salt |

Research Findings and Analytical Data

- The trifluoroborate formation is confirmed by spectroscopic methods such as ^11B NMR, ^19F NMR, and mass spectrometry, showing characteristic signals for the trifluoroborate moiety.

- High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate (molecular weight ~255.09 g/mol).

- Purity and identity are further validated by chromatographic techniques and melting point determination.

- The reaction yield and purity depend heavily on the control of moisture and reaction atmosphere due to the sensitivity of boron-fluoride bonds.

Notes on Stock Solution Preparation and Formulation

- Stock solutions of potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate are prepared by dissolving precise amounts in solvents such as DMSO, followed by dilution with PEG300, Tween 80, and water to achieve desired working concentrations for biological or chemical applications.

- Accurate molarity calculations and dilution protocols are essential to maintain consistency in experimental setups.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing potassium trifluoro(3-oxo-3-(phenylamino)propyl)borate, and how can common impurities be minimized?

- Methodology : Adapt procedures from analogous trifluoroborate syntheses (e.g., alkyne lithiation followed by borate trapping). Use anhydrous THF, low temperatures (-78°C), and controlled addition of n-BuLi to avoid side reactions. Post-synthesis, purify via acetone co-evaporation to remove unreacted KHF2 .

- Common Impurities : Residual phenylamine derivatives or unquenched borate intermediates. Monitor by ¹⁹F NMR; a single peak at δ -135 to -70 ppm (BF₃⁻) indicates purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

- Multi-Spectral Approach :

- ¹H NMR : Look for phenylamino protons (δ 6.7–7.4 ppm, multiplet) and propyl backbone signals (δ 2.0–3.0 ppm, coupled splitting) .

- ¹⁹F NMR : A triplet near δ -135 ppm confirms trifluoroborate formation .

- IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1100 cm⁻¹ (B-F) validate the oxo and borate groups .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of borate formation in sterically hindered environments?

- Kinetic vs. Thermodynamic Control : At -78°C, lithiation favors the less hindered site (kinetic control). Computational DFT studies (e.g., Gaussian) can model transition states to predict regioselectivity. Compare with experimental ¹³C NMR shifts of carbonyl carbons (δ ~220 ppm for conjugated systems) .

- Case Study : Steroid-derived substrates ( ) show axial selectivity due to steric shielding; apply similar logic to phenylamino derivatives .

Q. How does the compound’s stability vary under acidic vs. basic conditions, and what decomposition pathways dominate?

- Stability Tests :

| Condition | Observation | Decomposition Product |

|---|---|---|

| pH < 3 | Rapid hydrolysis | Phenylamine + trifluoroboric acid |

| pH > 10 | Borate ring opening | Boron-oxygen polymers |

- Mitigation : Store at neutral pH, inert atmosphere, and room temperature. Use D₂O-exchanged NMR to detect hydrolyzed byproducts .

Q. Can computational models predict the compound’s reactivity in cross-coupling reactions?

- DFT/Molecular Dynamics : Calculate Fukui indices to identify nucleophilic (borate) and electrophilic (carbonyl) sites. Compare with experimental Suzuki-Miyaura coupling yields using Pd(PPh₃)₄. Correlate HOMO-LUMO gaps (≤5 eV) with catalytic turnover .

Data Contradictions and Resolution

Q. Conflicting reports on optimal reaction temperatures: How to reconcile -78°C vs. 0°C for lithiation?

- Resolution : Substrate sensitivity dictates conditions. For electron-deficient aryl groups (e.g., 4-fluorophenyl in ), -78°C prevents premature decomposition. For robust substrates (e.g., methoxy derivatives), 0°C suffices . Validate via in-situ IR monitoring of alkyne deprotonation .

Methodological Best Practices

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Crystallization : Use slow diffusion of diethyl ether into acetone solutions. For hydrates (common in borates), maintain 40–60% humidity during crystal growth .

- Data Collection : Resolve disorder in the BF₃⁻ group using high-resolution (≤0.8 Å) synchrotron data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.